molecular formula C15H16FNO B15228189 1-(4-Fluorophenethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

1-(4-Fluorophenethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B15228189
M. Wt: 245.29 g/mol
InChI Key: NFOQBTHLHSLWHB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorophenethyl group attached to the pyrrole ring, along with two methyl groups and an aldehyde functional group

Preparation Methods

The synthesis of 1-(4-Fluorophenethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the fluorophenethyl group and the aldehyde functional group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(4-Fluorophenethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The fluorine atom on the phenethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for certain diseases, including cancer and neurological disorders.

    Industry: It is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The fluorophenethyl group may interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(4-Fluorophenethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other pyrrole derivatives and fluorophenethyl compounds. Similar compounds include:

Properties

Molecular Formula

C15H16FNO

Molecular Weight

245.29 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-2,5-dimethylpyrrole-3-carbaldehyde

InChI

InChI=1S/C15H16FNO/c1-11-9-14(10-18)12(2)17(11)8-7-13-3-5-15(16)6-4-13/h3-6,9-10H,7-8H2,1-2H3

InChI Key

NFOQBTHLHSLWHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CCC2=CC=C(C=C2)F)C)C=O

Origin of Product

United States

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